Phosphoric acid, dibutyl 2-hydroxyethyl ester
Description
Properties
CAS No. |
130525-77-8 |
|---|---|
Molecular Formula |
C10H23O5P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
dibutyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-8-13-16(12,15-10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
IHYIUHPLGDTUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCO |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Phosphoric Acid or Phosphorus Pentoxide with Alcohols
One classical approach to synthesizing phosphoric acid esters, including dibutyl 2-hydroxyethyl ester, involves reacting phosphorus pentoxide or phosphoric acid with the appropriate alcohols under controlled conditions. The process can be summarized as follows:
- Reactants: Phosphorus pentoxide or phosphoric acid; dibutyl alcohol; 2-hydroxyethyl alcohol (ethylene glycol or similar hydroxyethyl source).
- Reaction conditions: Typically conducted in a solvent or in bulk, with controlled temperature to avoid side reactions. The reaction may be catalyzed by acids such as sulfuric acid or arylsulfonic acids.
- Mechanism: Phosphorus pentoxide reacts with the hydroxyl groups of the alcohols to form phosphoric acid esters. The ratio of the monoester to diester can be controlled by the molar ratios of the alcohols used and reaction conditions.
- Notes: The reaction may yield mixtures of monoesters and diesters, which can be separated by techniques such as solvent extraction or salt formation.
This method is supported by patent literature describing the preparation of alkyl or aryl phosphoric acid esters by reaction of phosphorus pentoxide with alcohols, including hydroxyalkyl alcohols, yielding mixtures of mono- and diesters that can be adjusted by reaction conditions.
Reaction of Dialkyl Phosphites with Aldehydes (Hydroxyalkylation)
A more specific and controlled synthetic route to dibutyl 2-hydroxyethyl phosphoric acid esters is via the reaction of dialkyl phosphites with aldehydes, such as acetaldehyde, in the presence of a base catalyst.
- Reactants: Dibutyl phosphite and acetaldehyde.
- Catalyst: Triethylamine or similar organic base.
- Solvent: Ethyl acetate or other inert solvents.
- Reaction conditions: The mixture is stirred at low temperature (around 0 °C) for several hours (e.g., 12 hours).
- Process: The dialkyl phosphite undergoes a nucleophilic addition to the aldehyde, forming the α-hydroxyalkyl phosphonate ester.
- Isolation: After reaction completion, the solvent is evaporated, and the crude product is purified by column chromatography using ethyl acetate on silica gel.
- Product: Dibutyl α-hydroxyethylphosphonate, which corresponds to phosphoric acid dibutyl 2-hydroxyethyl ester.
This method provides high yields (around 76% for dibutyl derivatives) and produces pale yellow oils as the product. The process is well-documented with nuclear magnetic resonance (NMR) and mass spectrometry characterization confirming the structure.
Polymerization and Modification of Hydroxyalkyl Phosphoric Esters
Hydroxyalkyl phosphoric acid esters, including dibutyl 2-hydroxyethyl esters, can be further reacted by heating to form polymeric phosphate esters. This involves:
- Heating the hydroxy-containing phosphate ester to temperatures between 90 to 250 °C.
- Removal of by-product alcohols.
- Optional use of acidic catalysts such as boron trifluoride or stannic chloride to facilitate polymerization.
- Blocking of terminal hydroxyl groups by reaction with acid anhydrides for modification.
This polymerization is important for applications in lubricants and plasticizers and demonstrates the chemical behavior of the hydroxyethyl phosphoric esters under thermal conditions.
Comparative Data Table of Preparation Methods
Analytical and Characterization Findings
- Nuclear Magnetic Resonance (NMR): ^31P NMR chemical shifts for dibutyl α-hydroxyethyl phosphonate are typically around 27.5 ppm, confirming the phosphonate structure.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRMS-ESI) confirms the molecular ion peaks consistent with the formula C11H25O4P for the dibutyl 2-hydroxyethyl ester.
- Purification: Column chromatography using ethyl acetate on silica gel is effective for isolating the pure ester from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dibutyl 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-hydroxyethyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted phosphoric acid esters.
Scientific Research Applications
Chemical Properties and Structure
Phosphoric acid, dibutyl 2-hydroxyethyl ester is characterized by its chemical formula and belongs to the class of phosphate esters. The structure includes two butyl groups and a hydroxyethyl group attached to phosphoric acid, which influences its reactivity and compatibility with other substances.
Applications in Industry
1. Use in Polyurethane Production
Phosphoric acid esters are employed in the production of polyurethane prepolymers. These compounds are crucial in extending the pot-life of isocyanates by inhibiting their reaction with water, which can otherwise lead to premature curing. This application is particularly significant in industries where polyurethane foams are manufactured for insulation and cushioning materials .
2. Lubricant Additives
The compound serves as an effective additive in lubricant formulations. It enhances the performance of lubricants by improving their resistance to varnish deposits and thermal degradation. This property is vital for maintaining the efficiency and longevity of machinery .
3. Food Contact Materials
Recent studies have evaluated the safety of this compound when used in food contact materials. Regulatory bodies have assessed its migration into food products under various conditions, concluding that it poses no significant risk when used within specified limits . This makes it suitable for applications in food packaging and preparation surfaces.
Safety Assessments
Safety evaluations have been conducted to determine the potential health risks associated with exposure to this compound. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) performed a tier II assessment that indicated low toxicity levels for human health, emphasizing its safe use in industrial applications .
Case Studies
Case Study 1: Polyurethane Foam Production
In a study focusing on the use of phosphate esters in polyurethane foam production, researchers demonstrated that incorporating this compound significantly extended the pot-life of isocyanate formulations. This allowed manufacturers to optimize processing times without compromising product quality .
Case Study 2: Lubricant Performance
A comparative analysis was conducted on various lubricant formulations containing phosphoric acid esters. The results indicated that those with dibutyl 2-hydroxyethyl ester exhibited superior performance regarding thermal stability and varnish deposit resistance compared to traditional lubricant additives .
Summary Table of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Polyurethane Production | Extends pot-life of isocyanates | Improved processing efficiency |
| Lubricants | Enhances thermal stability and reduces varnish deposits | Increased machinery lifespan |
| Food Contact Materials | Assessed for safety in food packaging | Low migration and safe for consumer use |
Mechanism of Action
The mechanism by which phosphoric acid, dibutyl 2-hydroxyethyl ester exerts its effects involves its ability to act as a chelating agent, binding to metal ions and facilitating their removal or transformation. The compound’s ester group can undergo hydrolysis, releasing phosphoric acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Thermal Stability and Reactivity
Phosphate esters exhibit varying thermal stabilities depending on the number and type of substituents:
Key Findings :
Key Findings :
- Hydroxyethyl-containing esters (e.g., phosphoric acid 2-hydroxyethyl methacrylate ester) enhance adhesion in dental resins due to polar interactions .
- Tributyl phosphate’s hydrophobicity makes it ideal for solvent extraction, while hydroxyethyl esters balance hydrophilicity for biomedical applications .
Chemical Reactivity and Byproduct Formation
- Tributyl phosphate (TBP) : Decomposes in the presence of iodine, forming dibutyl phosphate (DBP) and butene, which complicates its use in nuclear applications .
- This compound : Likely undergoes similar degradation pathways under heat or acidic conditions, yielding phosphoric acid and butene derivatives .
Research Findings and Industrial Relevance
- Dental Applications : Hydroxyethyl methacrylate phosphate esters (e.g., 75% TEDGMA:25% PAM) demonstrate superior penetration in enamel lesions, suggesting that dibutyl 2-hydroxyethyl variants could be explored for similar uses .
- Solvent Extraction : Dibutyl phosphate (DBP), a decomposition product of TBP, interferes with extraction efficiency, highlighting the need for stable esters in industrial processes .
- Toxicity : Phosphate esters like hydroxyethyl methacrylate phosphate require rigorous safety evaluations for migration and oligomer formation in food-contact materials .
Q & A
Q. What established synthetic routes are available for synthesizing phosphoric acid, dibutyl 2-hydroxyethyl ester, and how do reaction conditions influence esterification efficiency?
- Methodological Answer : Phosphate esters are typically synthesized via esterification of phosphoric acid with alcohols. For dibutyl 2-hydroxyethyl ester, a two-step approach may involve: (i) Reaction of phosphoric acid with 2-hydroxyethyl alcohol to form the monoester, followed by (ii) dibutylation using butanol under acidic or enzymatic catalysis. Key variables include temperature (60–120°C), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and stoichiometric ratios to minimize byproducts like triesters .
- Data Consideration : Monitor reaction progress via <sup>31</sup>P NMR to track phosphate group modifications and ensure dibutyl substitution .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify alkyl (butyl) and hydroxyethyl substituents via chemical shifts (e.g., δ 3.5–4.5 ppm for hydroxyethyl protons) .
- FTIR : Confirm P=O (1250–1300 cm⁻¹) and P-O-C (1050–950 cm⁻¹) stretching vibrations .
- HPLC-MS : Quantify purity and detect hydrolyzed byproducts (e.g., monoesters) using reverse-phase C18 columns with ESI-MS detection .
Advanced Research Questions
Q. How do pH and temperature conditions affect the compound’s stability in aqueous solutions, and what implications does this have for its use in polymer chemistry?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (e.g., 25–80°C, pH 2–12) with periodic sampling. Analyze hydrolytic cleavage via ion chromatography for phosphate release .
- Implications : Instability above pH 7 may limit utility in alkaline environments, necessitating stabilizing additives (e.g., antioxidants) for adhesive or coating applications .
Q. What conflicting data exist regarding the compound’s ecotoxicological profile, and how can researchers resolve these discrepancies?
- Methodological Answer :
- Contradictions : notes low aquatic hazard (WGK 1) for dibutyl phosphate analogs, but conflicting reports may arise from impurities (e.g., residual alcohols).
- Resolution : Use OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity) with rigorously purified samples. Cross-validate with computational models (e.g., ECOSAR) .
Q. How does the compound’s coordination behavior with metal ions influence its application in catalytic or material science contexts?
- Methodological Answer :
- Coordination Studies : Employ titration calorimetry (ITC) or UV-Vis spectroscopy to assess binding constants with transition metals (e.g., Fe³⁺, Cu²⁺).
- Applications : Phosphate esters can act as ligands in metal-organic frameworks (MOFs) or stabilizers for nanoparticles. Compare performance with commercial ligands (e.g., triphenyl phosphate) .
Experimental Design Considerations
Q. What strategies mitigate side reactions during large-scale synthesis, such as triester formation or oxidation?
- Methodological Answer :
- Process Optimization : Use excess 2-hydroxyethyl alcohol to favor monoester formation, followed by dibutylation under inert atmosphere (N2/Ar) to prevent oxidation .
- Byproduct Monitoring : Implement inline FTIR or Raman spectroscopy for real-time feedback .
Q. How can researchers assess the compound’s role as a flame retardant in polymer matrices without compromising mechanical properties?
- Methodological Answer :
- Blending Studies : Incorporate 5–20 wt% ester into polyurethane or epoxy resins. Evaluate flame retardancy via UL-94 testing and mechanical properties via tensile/impact testing .
- Synergistic Additives : Combine with nanoclays or silica to enhance flame resistance while maintaining elasticity .
Data Interpretation and Contradictions
Q. Why do computational predictions of the compound’s solubility diverge from experimental observations?
- Methodological Answer :
- Discrepancy Sources : Forcefield limitations in modeling phosphate-alkyl interactions. Validate via shake-flask experiments (OECD 105) across solvents (e.g., water, ethanol, hexane) .
- Machine Learning : Train solubility models using experimental datasets from PubChem or ECHA to improve predictions .
Safety and Handling
Q. What protocols ensure safe handling of phosphoric acid esters in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
